molecular formula C12H9FN2O2 B12327216 6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid

6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid

Cat. No.: B12327216
M. Wt: 232.21 g/mol
InChI Key: ZFNRFYPZWIBXFK-UHFFFAOYSA-N
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Description

6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure often enhances its biological activity and stability, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . This reaction involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and specialized catalysts to ensure efficient fluorination and ring formation.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-benzyl-pyrimidine-4-carboxylic acid
  • 4-Fluoro-benzyl-pyrimidine-4-carboxylic acid
  • 6-(2-Chloro-benzyl)-pyrimidine-4-carboxylic acid

Uniqueness

6-(2-Fluoro-benzyl)-pyrimidine-4-carboxylic acid is unique due to the specific position of the fluorine atom, which can significantly impact its biological activity and chemical reactivity. The presence of the fluorine atom at the 2-position of the benzyl group enhances its stability and makes it a valuable compound for various applications.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-8(10)5-9-6-11(12(16)17)15-7-14-9/h1-4,6-7H,5H2,(H,16,17)

InChI Key

ZFNRFYPZWIBXFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)C(=O)O)F

Origin of Product

United States

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